molecular formula C11H16ClN3O B8249210 [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride

[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride

Cat. No.: B8249210
M. Wt: 241.72 g/mol
InChI Key: WMMTVIWUQQVZCK-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-methoxyethylamine in the presence of a suitable catalyst under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains, as well as in inducing apoptosis in cancer cells .

Medicine

In medicine, benzimidazole derivatives are known for their therapeutic applications. This compound is being investigated for its potential use in the treatment of parasitic infections, peptic ulcers, and cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 1-(1H-Benzimidazol-2-yl)methanamine dihydrochloride
  • N-(2-Methoxyethyl)-4-({4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]methyl}amino)benzenesulfonamide

Uniqueness

Compared to similar compounds, [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride exhibits unique properties such as enhanced solubility and stability due to the presence of the methoxyethyl group. This modification also contributes to its improved biological activity and reduced toxicity .

Properties

IUPAC Name

[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMTVIWUQQVZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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